N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring:
- A pyrimidine core substituted with a sulfanyl-acetamide group.
- A 4-methoxyphenylpiperazine moiety at the 6-position of the pyrimidine ring.
- A 5-chloro-2-methylphenyl group as the acetamide substituent.
This structure combines pharmacophoric elements common in bioactive molecules, including a piperazine ring (known for modulating receptor interactions) and a sulfanyl linker (imparting flexibility and influencing solubility). The 4-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to halogenated or non-substituted analogs .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-3-4-18(25)13-21(17)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)19-5-7-20(32-2)8-6-19/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHQPHWENCVYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, including:
Formation of the Chlorinated Phenyl Intermediate: This step involves the chlorination of 2-methylphenyl using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Synthesis of the Piperazine Derivative: The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-(4-methoxyphenyl)piperazine reacts with a suitable leaving group.
Coupling with Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine and pyrimidine moieties are often involved in binding to specific sites on the target molecules, influencing their function and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Pyrimidine Derivatives
N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
- Key Difference : The piperazine ring is substituted with a 2-fluorophenyl group instead of 4-methoxyphenyl.
- The meta-fluoro substitution (vs. para-methoxy) could also sterically hinder interactions .
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide
- Key Differences :
- Core : Pyrimidine has a trifluoromethyl group at the 6-position and a thiophene at the 4-position.
- Substituent : A methylpiperazine replaces the 4-methoxyphenylpiperazine.
- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene may introduce π-π stacking interactions. The methylpiperazine likely reduces steric bulk compared to aryl-substituted piperazines .
Sulfanyl-Acetamide Derivatives with Varied Heterocycles
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Key Differences :
- Core : Simpler pyrimidine (4,6-dimethyl) without a piperazine substituent.
- Acetamide Group : Linked to a methylpyridine instead of a chloro-methylphenyl group.
- The methylpyridine may improve aqueous solubility but reduce lipophilicity relative to the chloro-methylphenyl group .
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Piperazine-Containing Analogs from Broader Structural Classes
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide
- Key Differences: Scaffold: Pentanamide linker and quinoline core instead of pyrimidine-sulfanyl-acetamide. Piperazine Substituent: 2,3-Dichlorophenyl group.
- Impact : The dichlorophenyl group’s electron-withdrawing effects may enhance binding to serotonin or dopamine receptors. The longer pentanamide linker could increase flexibility but reduce metabolic stability .
Substituted 4-Chloro-2-(4-piperazin-1-yl) Quinazolines
- Key Differences :
- Core : Quinazoline instead of pyrimidine.
- Function : Evaluated for anticonvulsant activity.
- The 4-chloro group may enhance bioavailability compared to methoxy substituents .
Critical Analysis of Structural Variations
Piperazine Substituents :
- 4-Methoxyphenyl (target) vs. 2-fluorophenyl : Methoxy’s electron-donating nature may improve binding to G-protein-coupled receptors (GPCRs), whereas fluorine’s electronegativity could favor interactions with enzymes.
- Dichlorophenyl (quinazoline analogs) : Enhances hydrophobicity but may increase toxicity risks.
Core Heterocycles :
Sulfur Linkers :
- Sulfanyl (target) vs. Sulfonyl : Sulfanyl groups (thioethers) are less polar than sulfonyl, improving membrane permeability but possibly reducing metabolic stability.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN4O2S |
| Molecular Weight | 472.9 g/mol |
| Purity | Typically 95% |
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, a series of analogs were tested against various cancer cell lines, showing promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . The structure-activity relationship (SAR) indicates that modifications in the piperazine and pyrimidine moieties significantly influence their cytotoxic potential.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. Docking studies suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding .
Case Studies
- Study on Anti-Tubercular Activity : A study focused on synthesizing substituted derivatives revealed that certain compounds exhibited significant anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 µM, indicating their potential as therapeutic agents against tuberculosis .
- Cytotoxicity Assessment : In vitro studies on human embryonic kidney (HEK-293) cells showed that several derivatives were non-toxic, suggesting a favorable safety profile for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
